Technical Documentation Center

N-Methylpiperidin-1-amine;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methylpiperidin-1-amine;hydrochloride
  • CAS: 2247105-43-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of N-Substituted Piperidine Hydrochloride Derivatives

This guide is structured to provide a comparative analysis, followed by detailed experimental protocols for determining key physical characteristics. Introduction to N-Substituted Piperidine Hydrochlorides The piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide a comparative analysis, followed by detailed experimental protocols for determining key physical characteristics.

Introduction to N-Substituted Piperidine Hydrochlorides

The piperidine ring is a fundamental scaffold in medicinal chemistry and drug development. Substitution at the 1-position (the nitrogen atom) significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and crystal lattice energy. Converting these basic amines into their hydrochloride salts is a common strategy to improve their stability, crystallinity, and aqueous solubility, which are critical for pharmaceutical formulation.

This guide focuses on two key analogs:

  • 1-Aminopiperidine hydrochloride (CAS 63234-70-8) : Features an amino group directly attached to the piperidine nitrogen, creating a hydrazine moiety.[1]

  • N-Methylpiperidine hydrochloride (CAS 17874-59-8) : A classic tertiary amine hydrochloride.[2][3]

Understanding the physical properties of these compounds provides a robust framework for predicting the behavior of other N-substituted piperidine derivatives.

Comparative Physical Properties

The addition of either an amino or a methyl group to the piperidine nitrogen imparts distinct physical characteristics. The following table summarizes the known properties of the parent amines and their hydrochloride salts.

Property1-Aminopiperidine1-Aminopiperidine hydrochlorideN-MethylpiperidineN-Methylpiperidine hydrochloride
Molecular Formula C₅H₁₂N₂[4]C₅H₁₂N₂·HCl[1]C₆H₁₃N[5]C₆H₁₄ClN[3]
Molecular Weight 100.16 g/mol [4]136.62 g/mol [1]99.17 g/mol [5]135.63 g/mol [3]
Appearance Liquid[4]Solid (form not specified)Colorless liquid[6]Solid (form not specified)
Boiling Point (Free Base) 146 °C at 730 mmHg[4]Not Applicable106-107 °C[7]Not Applicable
Melting Point Not specifiedNot specifiedNot specified230-232 °C[8]
Solubility Miscible with water[6]Soluble in water[9]Miscible with water[6]Soluble in water[9]
pKa (of conjugate acid) Not specifiedNot specified~10.13 (Predicted)[10]Not specified

Causality Behind Experimental Observations:

  • Molecular Weight: The molecular weights are straightforward calculations from the molecular formulas. The addition of HCl to form the salt increases the molecular weight by that of hydrogen chloride (36.46 g/mol ).

  • Solubility: The high polarity of the hydrochloride salts and their ability to form strong ion-dipole interactions with water molecules render them soluble in aqueous solutions.[9] This is a critical property for many pharmaceutical applications. The parent amines are also miscible with water, a common feature for small amines that can act as hydrogen bond acceptors.[6]

Experimental Protocols for Physical Property Determination

The following sections detail standardized, step-by-step methodologies for determining key physical properties of a given N-substituted piperidine hydrochloride.

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the N-Methylpiperidin-1-amine hydrochloride sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid heating to get an approximate melting range.

    • For a more precise measurement, heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Observe & Record Range F->G H Report Melting Range G->H

A flowchart for determining the melting point via the capillary method.

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a solvent. It involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-Methylpiperidin-1-amine hydrochloride to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Carefully extract a known volume of the clear supernatant.

    • Dilute the supernatant to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the dissolved compound against a standard calibration curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram of Solubility Determination Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output A Add Excess Solid to Water B Agitate at Constant Temp. A->B C Reach Equilibrium B->C D Separate Solid & Liquid C->D E Extract & Dilute Supernatant D->E F Quantify Concentration E->F G Calculate Solubility F->G H Report Solubility (e.g., mg/mL) G->H

A workflow for determining aqueous solubility using the shake-flask method.

Conclusion

While the physical properties of "N-Methylpiperidin-1-amine hydrochloride" are not explicitly documented, a thorough analysis of its closest structural analogs, 1-aminopiperidine hydrochloride and N-methylpiperidine hydrochloride, provides a strong predictive foundation. It is anticipated that N-Methylpiperidin-1-amine hydrochloride would be a water-soluble, crystalline solid with a high melting point, consistent with the properties of small molecule amine hydrochlorides. The experimental protocols detailed in this guide offer a standardized approach for the empirical determination of its physical properties, which is essential for its potential application in research and development.

References

  • Wikipedia. 1-Methylpiperidine. [Link][6]

  • PubChem. N-Methylpiperidine. [Link][2]

  • ChemBK. 5-Amino-1-methylpiperidin-2-one hydrochloride. [Link][11]

  • ECHA. 1-Methyl piperidine-4-carboxylic acid hydrochloride. [Link][12]

  • PubChem. 1-Aminopiperidine. [Link][13]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride. [14]

  • The Good Scents Company. 1-methyl piperidine. [Link][7]

  • Google Patents. CN104356096A - Preparation method of N-aminopiperidine hydrochloride. [15]

  • precisionFDA. (R)-3-(BOC-AMINO)PIPERIDINE HYDROCHLORIDE. [Link][16]

  • PubChem. Piperidine, 1-methyl-, hydrochloride (1:1). [Link][3]

  • MDPI. Improved Synthesis of N-Methylcadaverine. [Link][8]

Sources

Exploratory

Technical Whitepaper: Chemical Characterization and Synthetic Utility of N-Methylpiperidin-1-amine Hydrochloride

Executive Summary In the realm of modern drug discovery, functionalized cyclic hydrazines and substituted aminopiperidines serve as critical pharmacophoric building blocks, particularly in the design of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, functionalized cyclic hydrazines and substituted aminopiperidines serve as critical pharmacophoric building blocks, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. N-Methylpiperidin-1-amine hydrochloride acts as a versatile synthetic intermediate. By capping the primary amine with a methyl group, chemists reduce the hydrogen-bond donor capacity and lower the topological polar surface area (TPSA), an essential tactic for enhancing cellular permeability and blood-brain barrier (BBB) penetration in novel active pharmaceutical ingredients (APIs).

This guide details the precise physicochemical properties, causal synthetic pathways, and validated self-correcting quality control protocols for this compound.

Chemical Identity & Physicochemical Profiling

Vendor catalogs and compound registries often present nuances between free-base and salt forms of amine building blocks. While the base compound, N-methylpiperidin-1-amine, possesses the SMILES string CNN1CCCCC1 and a monoisotopic mass of 114.1157 Da[1], the commercially handled form is overwhelmingly the hydrochloride salt[2]. The conversion to an HCl salt mitigates the volatility and aerial oxidation risks associated with the free hydrazine derivative.

The table below provides a consolidated physicochemical profile of the target compound.

ParameterQuantitative Value / Specification
Systematic IUPAC Name N-methylpiperidin-1-amine hydrochloride
CAS Registry Number 2247105-43-5 (Widely referenced for the HCl salt in vendor libraries)[2]
PubChem CID 138040546 (Hydrochloride Salt)[3]
Precursor PubChem CID 16658 (1-Aminopiperidine)[3]
Molecular Formula C₆H₁₅ClN₂
Molecular Weight 150.65 g/mol
Physical State Crystalline solid (Bench-stable)
Storage Conditions Inert atmosphere, 2–8°C, desiccated

Note on Registry Autonomy: In commercial API libraries, CAS 2247105-43-5 is predominantly utilized to refer to the hydrochloride salt[2], though some computational databases may strictly associate it with the parent free base (C₆H₁₄N₂)[1]. It is crucial to verify the molecular weight (150.65 g/mol ) upon receiving commercial batches to confirm the salt identity.

Synthetic Methodology & Causality

Standardizing the synthesis of N-methylpiperidin-1-amine hydrochloride requires careful control of reduction and alkylation to prevent quaternary ammonium side-products. The following methodology is structurally self-validating and scalable.

Step-by-Step Experimental Protocol

Step 1: Preparation of 1-Aminopiperidine (Precursor)

  • Procedure: Piperidine is treated with sodium nitrite (NaNO₂) in aqueous HCl at 0°C to generate N-nitrosopiperidine. The intermediate is extracted and subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under an inert argon atmosphere.

  • Causality: N-nitrosation followed by reduction is the classic, high-yielding pathway for 1-amino heterocycles. Strong hydrides (like LiAlH₄) are explicitly selected because the N-NO bond is notoriously resistant to milder reductive environments (e.g., NaBH₄).

Step 2: Controlled Reductive Amination

  • Procedure: 1-Aminopiperidine (1.0 eq)[3] is dissolved in anhydrous dichloromethane (DCM). Aqueous formaldehyde (37%, 1.1 eq) is added, and the mixture is stirred for 30 minutes to form the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise.

  • Causality: NaBH(OAc)₃ is preferred over standard sodium borohydride. The electron-withdrawing acetoxy groups make it a milder reagent, ensuring it selectively targets the transient iminium ion rather than prematurely reducing the formaldehyde, thereby tightly limiting over-methylation to the undesired tertiary quaternary state.

Step 3: Salt Formation & Isolation

  • Procedure: The reaction is quenched, extracted, and the organic layer is dried over Na₂SO₄. The solvent is evaporated, and the resulting crude free-base oil is redissolved in anhydrous diethyl ether at 0°C. Anhydrous HCl gas is bubbled into the solution until precipitation ceases.

  • Causality: The free base is a volatile liquid susceptible to rapid degradation. By immediately trapping it as a hydrochloride salt, the compound crashes out of the ether as a dense, high-purity crystalline solid, making it shelf-stable for subsequent API screening.

SynthWorkflow cluster_protocol Synthesis Protocol for N-Methylpiperidin-1-amine HCl P Piperidine NO N-Nitrosopiperidine P->NO NaNO2, aq. HCl AP 1-Aminopiperidine NO->AP LiAlH4, THF NMAP N-Methylpiperidin-1-amine (Free Base) AP->NMAP CH2O, NaBH(OAc)3 Product N-Methylpiperidin-1-amine Hydrochloride NMAP->Product HCl (gas) in Et2O

Fig 1: Synthetic workflow demonstrating step-by-step preparation of the hydrochloride salt.

Analytical Quality Control (E-E-A-T Validated)

Every synthesized or commercially sourced batch must pass a self-validating Quality Control (QC) loop before deployment in a library synthesis.

  • Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the target must generate a robust molecular ion peak [M+H]+ at m/z 115.12 [1].

  • Nuclear Magnetic Resonance (¹H NMR): Utilizing D₂O as the solvent, the presence of an N-CH₃ singlet shifted tightly around ~2.6–2.8 ppm confirms successful reductive amination. The complete absence of an exchangeable primary amine (-NH₂) signal acts as the negative control, validating the completion of the forward reaction.

AnalyticalLogic cluster_QC Self-Validating QC Logic Sample Crude Salt Batch LCMS LC-MS (ESI+) Sample->LCMS NMR 1H NMR (D2O) Sample->NMR Pass QA Release (>98%) LCMS->Pass [M+H]+ = 115.12 Fail Recrystallization LCMS->Fail Impurities >2% NMR->Pass N-CH3 present NMR->Fail Solvent/Reagent Peaks

Fig 2: Quality control logical gating for analytical validation and batch release.

References

Sources

Foundational

Solubility Profile of N-Methylpiperidin-1-amine Hydrochloride: A Predictive and Methodological Guide

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the solubility of N-Methylpiperidin-1-amine hydrochloride in aqueous and o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of N-Methylpiperidin-1-amine hydrochloride in aqueous and organic solvents. In the absence of extensive public data for this specific compound, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous amine hydrochloride salts. It further provides a detailed, field-proven experimental protocol for researchers to determine equilibrium solubility with high accuracy. The guide is designed for researchers, chemists, and drug development professionals, offering insights into the causal factors governing solubility and a strategic workflow for solvent selection in laboratory and process development settings.

Introduction: The Critical Role of Solubility

N-Methylpiperidin-1-amine hydrochloride is a substituted piperidine derivative. As with many amine-containing compounds of interest in pharmaceutical and chemical synthesis, it is often prepared and handled as a hydrochloride salt to enhance stability and, critically, to modify its solubility.

Molecular Structure:

  • Compound: N-Methylpiperidin-1-amine hydrochloride

  • Formula: C₆H₁₅ClN₂

  • Structure: A piperidine ring with a methylamino group at the 1-position, protonated at the exocyclic nitrogen and paired with a chloride counter-ion.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physical property that dictates its behavior in virtually every stage of development. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, understanding and quantifying solubility is non-negotiable. It directly influences:

  • Reaction & Process Chemistry: The choice of solvent impacts reaction rates, yields, and impurity profiles.

  • Purification: Crystallization and chromatography-based purifications are fundamentally dependent on differential solubility.

  • Formulation Development: Aqueous solubility is a prerequisite for many dosage forms, including intravenous solutions. For oral dosage forms, it is a key factor in dissolution and subsequent absorption.[1][2]

This guide will first predict the solubility of N-Methylpiperidin-1-amine hydrochloride based on its ionic salt structure and then provide the means for its precise experimental determination.

Predictive Solubility Analysis

The principle of "like dissolves like" is the primary guiding concept for predicting solubility.[3] The hydrochloride salt structure of the target compound makes it a polar, ionic species.

Predicted Aqueous Solubility

As an amine salt, N-Methylpiperidin-1-amine hydrochloride is expected to be highly soluble in water .[1][4][5] The dissolution process is driven by favorable ion-dipole interactions between the polar water molecules and the charged components of the salt: the protonated N-methylpiperidin-1-aminium cation and the chloride anion. Lower aliphatic amines are soluble in water because they can form hydrogen bonds with water molecules.[4] The conversion of an amine to its salt form dramatically increases its aqueous solubility, a property frequently exploited in the pharmaceutical industry to formulate drugs for aqueous solutions.[1][2]

The solubility of this compound in aqueous media will be pH-dependent.

  • In acidic to neutral pH (pH < 7): The amine will remain predominantly in its protonated, ionic (salt) form, ensuring high solubility.

  • In basic pH (pH > 8-9): The addition of a base like NaOH will neutralize the hydrochloride, deprotonating the aminium cation to yield the free base, N-Methylpiperidin-1-amine. This neutral organic molecule is significantly less polar and will have substantially lower aqueous solubility, potentially leading to precipitation.[2][4]

Predicted Solubility in Organic Solvents

The solubility in organic solvents is a function of solvent polarity, hydrogen bonding capability, and the ability to solvate the dissociated ions. Amine salts are typically soluble in water but insoluble in non-basic organic solvents like ether.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Moderate These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the cation and the chloride anion. Methylamine hydrochloride, a similar salt, shows good solubility in ethanol.[6][7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents possess high polarity and can solvate the cation through dipole-dipole interactions. However, their ability to solvate the small chloride anion is less effective than that of protic solvents, which may limit overall solubility.
Low Polarity Dichloromethane (DCM), ChloroformLow to Very Low While slightly polar, these solvents are generally poor at solvating ionic salts. The energy required to break the crystal lattice of the salt is not sufficiently compensated by solvation.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble These solvents lack the polarity needed to overcome the lattice energy of the ionic salt. Amine salts are characteristically insoluble in such solvents.[4]

Experimental Protocol: Equilibrium Solubility Determination via Isothermal Shake-Flask Method

The isothermal shake-flask method is the globally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][8][9] It provides the most accurate and reliable data, which is essential for biopharmaceutical classification and process development.[10][11]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solution becomes saturated and reaches a state of thermodynamic equilibrium between the dissolved and undissolved compound.[3][11]

  • Why agitate for 24-72 hours? Many compounds, particularly those with stable crystal lattices, dissolve slowly. A prolonged agitation period is necessary to ensure that the system has truly reached equilibrium and the measured concentration is the true solubility, not a kinetic intermediate.[3][9][11]

  • Why is strict temperature control essential? Solubility is a temperature-dependent property. Even small fluctuations can significantly alter the measured solubility, leading to inaccurate and irreproducible results.[11]

  • Why filter with a syringe filter? It is crucial to separate all undissolved solid particles from the saturated solution before analysis. A chemically inert filter (e.g., PTFE) prevents contamination and ensures that only the dissolved solute is quantified.[3]

Step-by-Step Methodology
  • Preparation: a. Add a pre-weighed excess amount of N-Methylpiperidin-1-amine hydrochloride (e.g., 20-50 mg) to a series of 2-4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid. b. To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, ethanol, acetonitrile). c. Securely cap the vials.

  • Equilibration: a. Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the vials at a consistent speed (e.g., 100-150 rpm) for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended to confirm equilibrium has been reached.[3][11]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully draw the supernatant (the clear, saturated liquid) into a syringe. c. Attach a 0.22 µm chemically inert syringe filter (e.g., PTFE) to the syringe. d. Filter the solution into a clean, labeled analysis vial (e.g., an HPLC vial). This step must be performed quickly to avoid temperature changes that could cause precipitation.

  • Quantification: a. Prepare a series of standard solutions of N-Methylpiperidin-1-amine hydrochloride of known concentrations in the same solvent. b. Generate a calibration curve by analyzing these standards using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[3] c. Analyze the filtered, saturated sample. It may require dilution to fall within the linear range of the calibration curve. d. Calculate the concentration of the solute in the saturated solution using the calibration curve.

  • Data Reporting: a. Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.[3]

Strategic Solvent Selection Workflow

The choice of a solvent system is dictated by the specific application. The following workflow provides a logical decision-making process for a research scientist.

G start Define Application Goal goal_reaction Reaction Chemistry start->goal_reaction goal_purify Purification / Recrystallization start->goal_purify goal_formulate Aqueous Formulation start->goal_formulate react_q1 Need to dissolve all reactants/reagents? goal_reaction->react_q1 purify_q1 Isolating the Hydrochloride Salt? goal_purify->purify_q1 formulate_q1 Target: IV or Oral Solution? goal_formulate->formulate_q1 react_a1_yes Select solvent with high solubility for all components (e.g., Methanol, Water) react_q1->react_a1_yes Yes react_a1_no Consider a slurry or biphasic reaction system (e.g., Toluene, Heptane) react_q1->react_a1_no No purify_a1_yes Find a solvent where product is poorly soluble but impurities are soluble (e.g., Acetonitrile, Ethyl Acetate) purify_q1->purify_a1_yes Yes purify_convert Convert to free base with NaOH(aq) purify_q1->purify_convert No purify_a1_no Find a solvent where free base is highly soluble at high temp and poorly soluble at low temp purify_convert->purify_a1_no formulate_a1_yes Confirm high solubility in physiologically relevant buffers (pH 1.2 - 6.8) formulate_q1->formulate_a1_yes Yes formulate_a1_no Consider solid dosage form or alternative formulation (e.g., suspension) formulate_q1->formulate_a1_no No

Caption: A decision workflow for selecting appropriate solvents based on the intended application.

Conclusion

N-Methylpiperidin-1-amine hydrochloride is predicted to be a polar, ionic compound with high solubility in water and polar protic solvents like methanol and ethanol. Its solubility is expected to be significantly lower in aprotic and nonpolar organic solvents. Due to its basic nature, its aqueous solubility will be highly dependent on pH. While these predictions provide a strong theoretical foundation, they must be confirmed by empirical data. The provided isothermal shake-flask protocol is a robust and reliable method for generating the precise, high-quality solubility data required for informed decision-making in chemical research and pharmaceutical development.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. (n.d.). PubMed.
  • Amines - NCERT. (n.d.). National Council of Educational Research and Training.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2006). AAPS PharmSciTech.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Solubility of Amines. (n.d.).
  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Amines as Bases. (2020). Chemistry LibreTexts.
  • Why do amines dissolve in hydrochloric acid? - Quora. (2017). Quora.
  • Solubility of compound in acid - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange.
  • methylamine hydrochloride. (n.d.). Chemister.ru.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Methylpiperidin-1-amine Hydrochloride

Abstract This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of N-Methylpiperidin-1-amine hydrochloride, commencing from piperidine. This guide is specifically tailored for an au...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of N-Methylpiperidin-1-amine hydrochloride, commencing from piperidine. This guide is specifically tailored for an audience of researchers, scientists, and professionals in drug development. The described synthetic pathway involves three primary chemical transformations: the N-nitrosation of piperidine, subsequent reduction of the nitroso group to a primary amine, and a final N-methylation via the Eschweiler-Clarke reaction, culminating in the formation of the hydrochloride salt. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, particularly concerning the handling of the carcinogenic intermediate, N-nitrosopiperidine, and the pyrophoric reducing agent, lithium aluminum hydride.

Overall Synthetic Scheme

The transformation of piperidine into N-Methylpiperidin-1-amine hydrochloride is accomplished through the following three-step sequence:

Step 1: N-Nitrosation

Piperidine is treated with sodium nitrite under acidic conditions to yield the intermediate N-nitrosopiperidine.

Step 2: Reduction

The N-nitrosopiperidine intermediate is reduced to N-aminopiperidine using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).

Step 3: Reductive N-Methylation (Eschweiler-Clarke Reaction)

N-aminopiperidine is methylated using formic acid and formaldehyde to produce N-Methylpiperidin-1-amine.

Step 4: Hydrochloride Salt Formation

The final tertiary amine is treated with hydrochloric acid to yield the stable hydrochloride salt.

Critical Safety Considerations

Extreme Hazard Warning: The synthesis described herein involves substances that pose significant health and safety risks. A thorough risk assessment must be conducted before commencing any experimental work.

  • N-Nitrosopiperidine: This intermediate is a potent carcinogen and should be handled with extreme caution.[1] All operations involving N-nitrosopiperidine must be performed in a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[2][3] All contaminated waste, including glassware and consumables, must be disposed of according to institutional and federal guidelines for carcinogenic materials.[3]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive solid. It can ignite spontaneously upon contact with moisture.[4] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.[4] Reactions should be performed with appropriate shielding, and a Class D fire extinguisher (for combustible metals) must be readily available.

  • General Precautions: Piperidine, formaldehyde, and formic acid are corrosive and toxic. Handle these reagents within a fume hood and wear appropriate PPE.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of N-Nitrosopiperidine

Principle and Causality: The N-nitrosation of secondary amines like piperidine is a well-established reaction.[5] It proceeds via the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium.[5] The protonated nitrous acid then forms the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic nitrogen of piperidine to yield the N-nitrosamine product.[6][7] Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add piperidine (1.0 eq) and water. Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (or another suitable acid) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the piperidine solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.[5]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The formation of a yellowish oil indicates the product.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting yellow oil is N-nitrosopiperidine. Due to its carcinogenic nature, it is often used in the next step without further purification.

Step 2: Reduction of N-Nitrosopiperidine to N-Aminopiperidine

Principle and Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including N-nitrosamines.[8][9] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the nitrogen of the nitroso group. This is followed by a series of steps involving coordination with the aluminum species and further hydride transfers, ultimately cleaving the N=O bond and forming the N-NH₂ group after aqueous workup. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent decomposition of LiAlH₄.[4][10]

Protocol:

  • Set up a dry, three-necked round-bottom flask under an inert nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Carefully add LiAlH₄ (approx. 1.5-2.0 eq) to anhydrous THF in the flask and cool to 0 °C in an ice bath.[10]

  • Dissolve the crude N-nitrosopiperidine (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the N-nitrosopiperidine solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.[10]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[10]

  • Crucial Workup/Quenching: Cool the reaction mixture back to 0 °C. Cautiously and very slowly, add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no ignition sources. Continue adding water until the gas evolution ceases and the grey suspension turns into a white precipitate.[10][11]

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure to yield crude N-aminopiperidine, which can be used directly in the next step.

Step 3: N-Methylation of N-Aminopiperidine (Eschweiler-Clarke Reaction)

Principle and Causality: The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[12] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[13][14] The reaction begins with the formation of an iminium ion from the condensation of the primary amine (N-aminopiperidine) with formaldehyde.[15] Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[13] This process is repeated to methylate the second N-H bond. A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with alkylating agents like methyl iodide.[15][16]

Protocol:

  • In a round-bottom flask, add the crude N-aminopiperidine (1.0 eq).

  • Add an excess of formic acid (e.g., 3-4 eq) to the flask.

  • Add an excess of aqueous formaldehyde solution (37 wt. %, e.g., 3-4 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 80-100 °C for several hours, until the cessation of CO₂ evolution is observed.

  • Cool the reaction mixture to room temperature and make it basic by carefully adding a concentrated NaOH or KOH solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Methylpiperidin-1-amine.

Step 4: Formation of N-Methylpiperidin-1-amine Hydrochloride

Principle and Causality: The final free-base amine is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is a simple acid-base reaction where the lone pair of electrons on the tertiary nitrogen atom accepts a proton from hydrochloric acid.

Protocol:

  • Dissolve the crude N-Methylpiperidin-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • A precipitate of N-Methylpiperidin-1-amine hydrochloride should form. If precipitation is slow, it can be induced by scratching the inside of the flask or adding a non-polar co-solvent like hexane.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain the final product.[10]

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[10]

Reagent and Data Summary

Step Reagent MW ( g/mol ) Molar Eq. Role
1Piperidine85.151.0Starting Material
1Sodium Nitrite69.001.1Nitrosating Agent
1Hydrochloric Acid36.46ExcessAcid Catalyst
2N-Nitrosopiperidine114.151.0Substrate
2Lithium Aluminum Hydride37.95~2.0Reducing Agent
3N-Aminopiperidine100.161.0Substrate
3Formaldehyde (37%)30.03ExcessMethyl Source
3Formic Acid46.03ExcessReducing Agent
4N-Methylpiperidin-1-amine114.191.0Free Base Product
4Hydrochloric Acid36.46ExcessSalt Formation

Characterization

The identity and purity of the final product, N-Methylpiperidin-1-amine hydrochloride, should be confirmed using standard analytical techniques.[17]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure.[17]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (M+H)⁺.[17]

  • Melting Point: The melting point of the crystalline hydrochloride salt can be compared to literature values.

Synthetic Workflow Diagram

The overall process can be visualized as a sequential flow from starting material to the final product, with critical intermediates and reaction types highlighted.

SynthesisWorkflow Piperidine Piperidine Nitrosation Step 1: N-Nitrosation (NaNO₂, HCl, 0-5°C) Piperidine->Nitrosation Nitrosopiperidine N-Nitrosopiperidine (Carcinogenic Intermediate) Nitrosation->Nitrosopiperidine Reduction Step 2: Reduction (LiAlH₄, Anhydrous THF) Nitrosopiperidine->Reduction Aminopiperidine N-Aminopiperidine Reduction->Aminopiperidine Methylation Step 3: Eschweiler-Clarke (HCHO, HCOOH, Heat) Aminopiperidine->Methylation FreeBase N-Methylpiperidin-1-amine Methylation->FreeBase SaltFormation Step 4: Salt Formation (HCl) FreeBase->SaltFormation FinalProduct N-Methylpiperidin-1-amine Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for N-Methylpiperidin-1-amine hydrochloride.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • Ma, G., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Chemistry with Mese. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Alam, B. S., Saporoschetz, I. B., & Epstein, S. S. (1971). Formation of N-nitrosopiperidine from piperidine and sodium nitrite in the stomach and the isolated intestinal loop of the rat. Nature. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitrosopiperidine-d10. [Link]

  • New Jersey Department of Health. N-NITROSOPIPERIDINE HAZARD SUMMARY. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. [Link]

  • KM Pharma Solution Private Limited. MSDS - N-Nitrosopiperidine-d10. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Manasa Life Sciences. N-Nitrosopiperidine. [Link]

  • De Mey, E., et al. (2013). Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. [Link]

  • Google Patents. CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Ghorai, S., et al. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Sola, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link]

  • Anderson, K., et al. (2019). Synthesis of N-methylpiperidine hydrochloride. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2020). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

  • Li, Y., et al. Supporting Information for A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid. [Link]

Sources

Application

Application Note: N-Methylpiperidin-1-amine Hydrochloride in Pharmaceutical Synthesis

Executive Summary N-Methylpiperidin-1-amine hydrochloride (PubChem CID 138040546)[1] is an unsymmetrical, 1,1-disubstituted dialkylhydrazine building block of critical importance in modern medicinal chemistry. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylpiperidin-1-amine hydrochloride (PubChem CID 138040546)[1] is an unsymmetrical, 1,1-disubstituted dialkylhydrazine building block of critical importance in modern medicinal chemistry. Featuring a core piperidine ring N-linked to a methylated amine, it serves as a robust bis-nucleophile and hydrazine equivalent[2].

This reagent is pivotal for synthesizing complex nitrogen-rich heterocycles—such as 1-substituted pyrazoles and stable hydrazone linkers. Such structural motifs are frequently employed to construct target-specific basic "tails" in drug design, modulating lipophilicity and target affinity. Historically, analogous structural moieties (such as the N-methyl-N-piperazinyl tail) have been crucial in the development of receptor tyrosine kinase inhibitors like Nintedanib (targeting VEGFR, PDGFR, FGFR)[3],[4].

This application note provides detailed, causality-driven protocols for utilizing N-methylpiperidin-1-amine hydrochloride to synthesize diverse pharmaceutical intermediates.

Chemical Profile & Structural Causality

In organic synthesis, N-aminopiperidines are synthesized via the N-amination of secondary amines using reagents like N-methylhydroxylamine-O-sulfonic acid[2]. The commercial hydrochloride salt (C₆H₁₅ClN₂, MW: 150.65 g/mol )[5] ensures long-term stability against autoxidation—a common issue for free hydrazines.

Why N-Methylation Matters in Drug Design

Substituting 1-aminopiperidine with its N-methylated analog drastically shifts the physicochemical properties of the resulting active pharmaceutical ingredient (API). The addition of the methyl group lowers the desolvation penalty during membrane crossing and sterically locks the N-N bond, stabilizing the bioactive conformation within the receptor pocket.

Table 1: Impact of N-Methylation on the Piperidin-1-amine Scaffold

Physicochemical Property1-Aminopiperidine[1]N-Methylpiperidin-1-amine[1]Mechanistic Impact on Drug Design
Formula C₅H₁₂N₂C₆H₁₄N₂ (Free Base)Alkylation of the exocyclic nitrogen.
Molecular Weight 100.16 g/mol 114.19 g/mol Moderate increase in steric bulk.
Hydrogen Bond Donors 2 (Primary amine)1 (Secondary amine)Decreases desolvation penalty, improving passive membrane permeability.
Steric Profile / Modularity Highly reactive primary amineSterically hindered secondary aminePrevents bis-acylation side-reactions; stabilizes specific N-N bond torsional angles.
Lipophilicity (XLogP) -0.30~ 0.15 - 0.25Positive shift in LogP, highly favorable for Blood-Brain Barrier (BBB) penetration.

Synthetic Workflow & Divergent Pathways

N-Methylpiperidin-1-amine possesses unique orthogonal reactivity. Based on pH and solvent parameters, it can undergo cyclocondensation, Schiff base formation, or nucleophilic acylation.

Workflow cluster_1 Pathway 1: Heterocycle Synthesis cluster_2 Pathway 2: Hydrazone Linkers cluster_3 Pathway 3: Amide/Urea Formation Reagent N-Methylpiperidin-1-amine HCl Diketone 1,3-Diketones Reagent->Diketone Base Neutralization Carbonyl Aldehydes / Ketones Reagent->Carbonyl Mild Acid Catalysis Acyl Acyl Chlorides Reagent->Acyl DIPEA / Pyridine Pyrazole N-piperidino Pyrazoles Diketone->Pyrazole Cyclocondensation[-2 H2O] Hydrazone Stable Hydrazones Carbonyl->Hydrazone Schiff-base Formation [-H2O] Amide N-piperidino Carboxamides Acyl->Amide Acylation [-HCl]

Fig 1: Divergent synthetic workflows utilizing N-methylpiperidin-1-amine.

Experimental Protocols

Protocol A: Synthesis of 1-(Methyl(piperidin-1-yl)amino)-1H-pyrazoles

Application: Generation of constrained CNS ligands and cannabinoid receptor inverse agonists. Mechanistic Rationale: The Knorr pyrazole synthesis couples a 1,3-diketone with a substituted hydrazine. N-methylpiperidin-1-amine ensures asymmetrical substitution, eliminating the formation of complex isomeric mixtures.

Step-by-Step Procedure:

  • Free-Basing the Reagent: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, suspend N-methylpiperidin-1-amine hydrochloride (10.0 mmol) in 30 mL of anhydrous ethanol. Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization: Dropwise add N,N-Diisopropylethylamine (DIPEA) (11.0 mmol). Causality Note: DIPEA is sterically hindered. Unlike standard bases like NaOH, it neutralizes the HCl salt to liberate the free hydrazine without generating water, which would thermodynamically hinder the subsequent dehydration condensation.

  • Electrophile Addition: After 15 minutes of stirring, add the desired 1,3-diketone (9.5 mmol) in a single portion.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 78 °C for 6–8 hours. Causality Note: The initial hydrazone formation is rapid, but the second intramolecular cyclization is kinetically demanding due to the severe steric bulk of the N-methylpiperidine moiety. Extended thermal energy is required.

  • Workup & Extraction: Allow the reaction to cool to room temperature. Remove the ethanol in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL).

  • Isolation: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica Gel, 80:20 Hexanes/EtOAc) to yield the substituted pyrazole.

Protocol B: Formation of N-Methyl-N-(piperidin-1-yl) Hydrazones

Application: Functionalizing indolinones or forming extended conjugated systems for Receptor Tyrosine Kinase (RTK) inhibitors (analogous to mechanisms deployed in[3] and[4]). Mechanistic Rationale: Hydrazone bonds are generally acid-labile, but conjugating them to a bulky N-methylpiperidine tail imparts excellent steric shielding, significantly boosting the metabolic stability of the Schiff base.

Step-by-Step Procedure:

  • Solubilization: Dissolve the target aldehyde or ketone (5.0 mmol) in 20 mL of anhydrous methanol.

  • Reagent Introduction: Add N-methylpiperidin-1-amine hydrochloride (5.5 mmol) and anhydrous sodium acetate (5.5 mmol) sequentially.

  • Protic Catalysis: Add a catalytic volume of glacial acetic acid (0.5 mmol, ~30 µL). Causality Note: The sodium acetate buffers the solution, generating the reactive free base in situ. The trace acetic acid maintains a pH of ~4.5–5.0; this delicately protonates the carbonyl oxygen (making the carbon highly electrophilic) without over-protonating the nucleophilic terminal nitrogen of the hydrazine.

  • Reaction Execution: Stir the mixture at ambient temperature (20–25 °C) for 12 hours. Track progress using LC-MS or TLC.

  • Precipitation & Isolation: Hydrazones carrying the bulky, hydrophobic piperidine group will frequently precipitate out of the polar methanolic solvent. If precipitation occurs, isolate the solid via vacuum filtration (Büchner funnel) and wash with ice-cold methanol (10 mL). If no precipitate forms, evaporate the methanol and perform a standard aqueous/DCM extraction, taking care to avoid extended contact with highly acidic aqueous layers to prevent hydrazone hydrolysis.

References

  • PubChem Compound Summary for CID 138040546, N-methylpiperidin-1-amine hydrochloride. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138040546
  • 1-Aminopiperidine (CID 16658)
  • Product Class 7: Hydrazines and Hydrazinium Salts, Science of Synthesis, Thieme Connect. URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/sos-SD-040-00830
  • Roth et al., Substituted indolines which inhibit receptor tyrosine kinases. U.S. Patent 6,762,180 B2. URL: https://patents.google.
  • Roth et al., 6-position substituted indoline, production and use thereof as a medicament. WO2001027081A1. URL: https://patents.google.
  • Building Blocks Catalogue, Namiki-s. URL: https://www.namiki-s.co.jp/

Sources

Method

Application Note: Derivatization of N-Methylpiperidin-1-amine for Enhanced Analytical Detection

Introduction: The Analytical Challenge of N-Methylpiperidin-1-amine N-Methylpiperidin-1-amine is a secondary amine of significant interest in the pharmaceutical and chemical industries. Its presence as a potential impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of N-Methylpiperidin-1-amine

N-Methylpiperidin-1-amine is a secondary amine of significant interest in the pharmaceutical and chemical industries. Its presence as a potential impurity or a synthetic intermediate necessitates robust and sensitive analytical methods for its detection and quantification. However, the inherent physicochemical properties of N-Methylpiperidin-1-amine, such as its polarity and potential for hydrogen bonding, can lead to poor chromatographic performance, including peak tailing and low sensitivity, particularly in trace analysis using gas chromatography (GC).[1]

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these challenges.[2] By converting the polar N-H group into a less polar, more volatile moiety, derivatization improves the analyte's behavior in the GC system, leading to sharper peaks, increased sensitivity, and more reliable quantification.[1] This application note provides a detailed guide to the derivatization of N-Methylpiperidin-1-amine for analytical purposes, focusing on acylation and chloroformate-based methods, complete with detailed protocols and theoretical justifications.

Scientific Rationale for Derivatization

The primary objective of derivatizing N-Methylpiperidin-1-amine is to block the active hydrogen on the secondary amine group. This seemingly simple modification has profound effects on the molecule's analytical behavior:

  • Increased Volatility: The replacement of the polar N-H group with a nonpolar functional group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and making it more amenable to GC analysis.[2]

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and liner, resulting in more symmetrical and sharper chromatographic peaks.[1]

  • Enhanced Sensitivity: The introduction of specific derivatizing groups, particularly those containing fluorine atoms, can significantly enhance the response of electron capture detectors (ECD) or improve ionization efficiency in mass spectrometry (MS), leading to lower limits of detection.[1][3]

  • Structural Confirmation: The mass shift and characteristic fragmentation patterns of the derivatized molecule in MS provide additional points of confirmation for the analyte's identity.[1]

The choice of derivatization reagent and method depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Derivatization Strategies and Protocols

This section details two robust derivatization strategies for N-Methylpiperidin-1-amine: acylation with trifluoroacetic anhydride (TFAA) and reaction with ethyl chloroformate (ECF).

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a widely used derivatization technique for amines, involving the introduction of an acyl group.[4] Trifluoroacetic anhydride is a highly reactive reagent that readily forms a stable and volatile trifluoroacetyl derivative with secondary amines. The fluorine atoms in the derivative significantly enhance its detectability by electron capture detection and can provide characteristic mass spectral fragments.[3][5]

Reaction Principle:

The lone pair of electrons on the nitrogen atom of N-Methylpiperidin-1-amine attacks one of the electrophilic carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the N-trifluoroacetyl-N-methylpiperidin-1-amine derivative.

Experimental Protocol: Acylation with TFAA

Materials:

  • N-Methylpiperidin-1-amine standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the N-Methylpiperidin-1-amine standard or sample extract into a 2 mL reaction vial.

    • If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample to redissolve it.

    • Add 100 µL of TFAA to the vial.

    • Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[4]

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Gently evaporate the excess reagent and solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

Trustworthiness and Quality Control:

  • Blank Analysis: A reagent blank (containing all reagents and solvents but no analyte) should be prepared and analyzed to ensure that no interfering peaks are present at the retention time of the derivatized analyte.

  • Calibration: Prepare a series of calibration standards of N-Methylpiperidin-1-amine and derivatize them using the same procedure to establish a calibration curve for quantification.

  • Completeness of Reaction: The reaction conditions (temperature and time) may need to be optimized to ensure complete derivatization. This can be monitored by analyzing the derivatized sample for the presence of any unreacted N-Methylpiperidin-1-amine.

Diagram of TFAA Derivatization Workflow

Workflow for TFAA Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample N-Methylpiperidin-1-amine Standard or Sample Extract Evaporate Evaporate to Dryness (if necessary) Sample->Evaporate AddSolvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Evaporate->AddSolvent AddTFAA Add TFAA AddSolvent->AddTFAA Heat Heat at 60-70°C for 30 min AddTFAA->Heat Cool Cool to Room Temp. Heat->Cool EvaporateExcess Evaporate Excess Reagent and Solvent Cool->EvaporateExcess Reconstitute Reconstitute in Solvent EvaporateExcess->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Workflow for the acylation of N-Methylpiperidin-1-amine with TFAA.

Protocol 2: Derivatization with Ethyl Chloroformate (ECF)

Ethyl chloroformate is another effective derivatizing agent for amines, leading to the formation of stable carbamates.[6] This reaction can often be performed in an aqueous environment, which can simplify sample preparation. The resulting ethoxycarbonyl derivative is less polar and more volatile than the parent amine.[7]

Reaction Principle:

The nucleophilic nitrogen of N-Methylpiperidin-1-amine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent elimination of a chloride ion, typically facilitated by a base to neutralize the generated HCl, results in the formation of the corresponding N-ethoxycarbonyl derivative.

Experimental Protocol: Derivatization with ECF

Materials:

  • N-Methylpiperidin-1-amine standard or sample

  • Ethyl chloroformate (ECF)

  • Pyridine (as a catalyst and acid scavenger)

  • Anhydrous ethanol

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of the N-Methylpiperidin-1-amine standard or sample in a suitable solvent. For aqueous samples, a direct derivatization approach can be used.

  • Derivatization Reaction:

    • To 500 µL of the sample solution in a reaction vial, add 300 µL of a mixture of ethanol and pyridine (e.g., 5:1 v/v).

    • Add 50 µL of ethyl chloroformate (ECF).

    • Vortex the mixture vigorously for 30 seconds.

  • Extraction:

    • Add 500 µL of chloroform to the reaction mixture.

    • Vortex for 1 minute to extract the derivatized analyte into the organic phase.

    • Centrifuge for 5 minutes at a moderate speed to separate the layers.

  • Work-up:

    • Carefully transfer the lower organic layer (chloroform) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

    • Transfer the dried extract to an autosampler vial for analysis.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

Trustworthiness and Quality Control:

  • pH Control: The reaction is pH-dependent. The use of pyridine or another base is crucial to neutralize the HCl formed during the reaction and drive the equilibrium towards product formation.

  • Phase Separation: Ensure complete separation of the aqueous and organic layers to prevent contamination of the GC system.

  • Standard Addition: For complex matrices, the method of standard addition may be employed to assess and correct for matrix effects on the derivatization and extraction efficiency.

Diagram of ECF Derivatization Reaction

ECF Derivatization Reaction cluster_reactants Reactants cluster_products Products NMPA N-Methylpiperidin-1-amine Derivative N-Ethoxycarbonyl-N-methylpiperidin-1-amine NMPA->Derivative + ECF (in Ethanol/Pyridine) ECF Ethyl Chloroformate ECF->Derivative HCl HCl (neutralized by base)

Caption: Reaction of N-Methylpiperidin-1-amine with Ethyl Chloroformate.

Data Presentation and Expected Results

The successful derivatization of N-Methylpiperidin-1-amine should result in a significant improvement in its chromatographic and mass spectrometric properties.

Table 1: Comparison of Expected Analytical Characteristics

ParameterUnderivatized N-Methylpiperidin-1-amineTFAA DerivativeECF Derivative
Volatility LowHighModerate-High
Peak Shape Often tailingSymmetrical, sharpSymmetrical, sharp
Retention Time Variable, often early elutingIncreased and more reproducibleIncreased and reproducible
MS Fragmentation Limited characteristic ionsCharacteristic fragments from the trifluoroacetyl groupCharacteristic fragments from the ethoxycarbonyl group
Sensitivity (MS) ModerateHighGood

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

The following are typical starting parameters for the GC-MS analysis of the derivatized N-Methylpiperidin-1-amine. Optimization will be required based on the specific instrument and column used.

Table 2: Suggested GC-MS Parameters

ParameterSuggested Setting
GC Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-400

Conclusion and Field-Proven Insights

The derivatization of N-Methylpiperidin-1-amine is an essential step for its reliable and sensitive analysis by GC-MS. Both acylation with TFAA and reaction with ECF offer robust and effective means to improve the analytical performance. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix.

From a practical standpoint, the TFAA method is highly effective for achieving very low detection limits, especially when using an electron capture detector. However, the reagent is moisture-sensitive, and the removal of excess reagent is a critical step. The ECF method offers the advantage of being applicable in aqueous media, which can streamline sample preparation for certain sample types.

Ultimately, the successful implementation of any derivatization protocol relies on careful optimization and validation to ensure the accuracy and reliability of the analytical results. This application note provides a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the determination of N-Methylpiperidin-1-amine.

References

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?[Link]

  • Zhao, X., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. [Link]

  • ResearchGate. (2025). Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention. [Link]

  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Molecules. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of N-Methylpiperidin-1-amine hydrochloride synthesis?

Technical Support Center: N-Methylpiperidin-1-amine Hydrochloride Synthesis Welcome to the Technical Support Center for heterocyclic synthesis optimization. As application scientists, we recognize that synthesizing highl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methylpiperidin-1-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis optimization. As application scientists, we recognize that synthesizing highly polar hydrazine derivatives like N-Methylpiperidin-1-amine hydrochloride presents distinct challenges—chiefly, poor conversion rates during direct amination and product degradation during salt isolation.

This guide is structurally designed to transition your workflow from a flawed direct-amination paradigm to a high-yield, self-validating reductive alkylation strategy.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my yield consistently below 50% when directly aminating piperidine with N-methylhydroxylamine-O-sulfonic acid (N-MeHOSA)? A: This is a classic mechanistic limitation. The direct N-amination of secondary amines using N-MeHOSA frequently stalls at 28–55% yield . The basicity of piperidine actively neutralizes the sulfonic acid moiety of the N-MeHOSA reagent before nucleophilic attack on the fragile nitrogen-oxygen bond can occur. This acid-base quenching rapidly depletes your reagent, leaving high amounts of unreacted starting material.

Q2: If direct amination is flawed, what is the authoritative pathway for high-yield synthesis? A: We strongly advise pivoting to a two-step "Pathway B" workflow:

  • Primary Amination: React piperidine with standard hydroxylamine-O-sulfonic acid (HOSA) under alkaline conditions to synthesize the stable intermediate, 1-aminopiperidine.

  • Reductive Alkylation: Subject the intermediate to reductive methylation using aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This mild hydride source selectively reduces the iminium ion without over-reducing the unreacted formaldehyde .

Q3: During salt formation, my product turns into a highly hygroscopic oil instead of a white powder. What is going wrong? A: N-Methylpiperidin-1-amine is a highly polar compound . If you use aqueous HCl, the resulting hydrochloride salt will tightly bind to water molecules, preventing crystallization. This step dictates that you must use anhydrous HCl gas dissolved in an aprotic solvent (e.g., diethyl ether). The sudden collapse of solvent polarity forces the pure salt to precipitate immediately.

Part 2: Workflow & Synthesis Diagram

SynthesisWorkflow Piperidine Piperidine (Starting Material) DirectAmination Direct N-Amination (N-MeHOSA) Piperidine->DirectAmination Pathway A HOSA HOSA Addition (Alkaline Media, <10°C) Piperidine->HOSA Pathway B YieldIssue < 50% Yield Acid-Base Quenching DirectAmination->YieldIssue FreeBase N-Methylpiperidin-1-amine (Free Base) YieldIssue->FreeBase Intermediate 1-Aminopiperidine (Stable Intermediate) HOSA->Intermediate Validation: TLC/MS Formaldehyde CH2O / NaBH(OAc)3 (Reductive Methylation) Intermediate->Formaldehyde Formaldehyde->FreeBase Validation: NMR SaltPrecipitation Anhydrous HCl in Ether (0°C, N2 Atmosphere) FreeBase->SaltPrecipitation FinalProduct N-Methylpiperidin-1-amine HCl (>85% Final Yield) SaltPrecipitation->FinalProduct Validation: Crystals

Fig 1: Mechanistic pathways for N-Methylpiperidin-1-amine hydrochloride synthesis.

Part 3: Comparative Quantitative Data

Review the data table below to understand the quantitative advantages of shifting your workflow from Pathway A to Pathway B.

Optimization ParameterDirect N-Amination (Pathway A)Reductive Alkylation (Pathway B)
Primary Reagents Piperidine + N-MeHOSAHOSA then CH₂O / NaBH(OAc)₃
Intermediate Isolated None1-Aminopiperidine
Total Reaction Time 4 Hours12 Hours
Overall Yield (Base) 28 - 50%85 - 88%
Purity (HPLC) ~80% (Requires fractional distillation)>95% (Crude extract)
Dominant Failure Mode Reagent neutralizationOver-alkylation (if poorly timed)

Part 4: Standard Operating Protocols (Self-Validating System)

To ensure high-throughput reproducibility, every step in this protocol includes a Causality mechanism and a Validation Checkpoint so you can visually and chemically verify success before proceeding.

Protocol 1: Synthesis of 1-Aminopiperidine Intermediate
  • Preparation: Dissolve piperidine (1.0 eq) and NaOH (2.0 eq) in deionized water. Cool the mixture to 0–5 °C in an ice bath.

    • Causality: Water acts as a high heat-capacity sink to absorb the exothermic amination energy, while NaOH neutralizes the sulfonic acid byproduct, preventing product protonation.

  • Reagent Addition: Slowly add HOSA (1.1 eq) in portions over 1 hour. Strictly maintain the internal temperature below 10 °C.

    • Causality: HOSA is thermally unstable; exceeding 10 °C causes the N-O bond to prematurely cleave, ruining the batch.

    • Validation Checkpoint: A successful HOSA addition will trigger a mild, controlled exotherm. If no temperature bump is observed, your HOSA reagent is likely degraded/hydrolyzed.

  • Extraction: Warm to room temperature, stir for 4 hours, and extract with diethyl ether (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Reductive Methylation to the Free Base
  • Iminium Formation: Dissolve the crude 1-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add 37% aqueous formaldehyde (1.2 eq) and stir for 30 minutes at room temperature.

  • Hydride Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) and stir the suspension under a nitrogen atmosphere for 6 hours.

    • Causality: NaBH(OAc)₃ exhibits delayed hydride transfer kinetics compared to NaBH₄, allowing it to selectively target the iminium ion without destroying the formaldehyde.

    • Validation Checkpoint: Run a TLC (DCM:MeOH, 9:1). The disappearance of the primary amine spot (ninhydrin stain positive) and the emergence of a slightly higher Rf secondary amine spot confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and evaporate to isolate N-methylpiperidin-1-amine free base.

Protocol 3: Anhydrous Salt Precipitation
  • Solvation: Dissolve the free base in anhydrous diethyl ether (20 mL/g of amine) under a strict nitrogen atmosphere. Cool the flask to 0 °C.

  • Precipitation: Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq) under vigorous stirring.

    • Causality: Introducing anhydrous HCl immediately protonates the hydrazine nitrogen. The highly polar hydrochloride salt cannot remain solvated in the non-polar ether and crashes out instantly.

    • Validation Checkpoint: The transition from a clear ethereal solution to a dense white suspension within seconds of the HCl dropping is your self-validating endpoint. If the mixture turns biphasic or oily, moisture has breached your system.

  • Isolation: Rapidly filter the solid under vacuum using a Schlenk frit. Wash with cold ether and dry in a vacuum desiccator over P₂O₅ overnight.

Part 5: References

  • Title: Product Class 7: Hydrazines and Hydrazinium Salts (Science of Synthesis 40.7) Source: Thieme Connect Chemistry URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for CID 138040546: N-methylpiperidin-1-amine hydrochloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Optimization

Technical Support Center: N-Methylpiperidine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development pipelines increasingly rely on highly functionalized saturated nitrogen heterocycles, the efficient synthesis of the N-methylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development pipelines increasingly rely on highly functionalized saturated nitrogen heterocycles, the efficient synthesis of the N-methylpiperidine core—and the avoidance of its associated side products—remains a critical chemical hurdle.

This guide provides definitive, causality-driven troubleshooting for researchers encountering unwanted macrocyclization, over-alkylation, and unexpected electrophilic aromatic substitutions during the synthesis of N-methylpiperidines.

Part I: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using the Eschweiler-Clarke reaction to methylate a complex piperidine precursor, but LC-MS shows a bicyclic side product instead of the simple N-methylated amine. What is causing this?

The Causality: You are likely observing a Clarke-Eschweiler Cyclization . The classic Eschweiler-Clarke reaction relies on the condensation of a secondary amine with formaldehyde to form an electrophilic iminium ion. Normally, this intermediate is rapidly reduced by hydride transfer from formic acid to yield the N-methylpiperidine derivative[1].

However, if your piperidine framework contains pendant nucleophilic motifs (such as an electron-rich aromatic ring or an unactivated alkene), the intramolecular nucleophile can attack the iminium ion faster than the formate hydride transfer can occur. This triggers an unexpected Pictet-Spengler-type cyclization, yielding fused bicyclic side products instead of the target methylated amine[1].

The Solution: You must decouple iminium formation from reduction by using a localized, low-temperature reducing agent that acts faster than the intramolecular trap. Switch your protocol from high-temperature formic acid to Sodium Triacetoxyborohydride (STAB) at 0 °C (See Protocol B).

Q2: When synthesizing the N-methylpiperidine core directly from 1,5-dibromopentane and methylamine, my yield is poor and I am generating a viscous, linear polymeric residue. How do I favor cyclization?

The Causality: This is a classic kinetic competition between unimolecular (intramolecular) ring closure and bimolecular (intermolecular) oligomerization.

  • Intramolecular rate =

    
    
    
  • Intermolecular rate =

    
    
    

Because the intermolecular side reaction is second-order with respect to the substrate concentration, high local concentrations of the mono-alkylated intermediate will exponentially favor the formation of linear polymers.

The Solution: Apply the Ziegler-Ruggli high-dilution principle. By strictly regulating the steady-state concentration of your reactive intermediates via syringe-pump addition, you mathematically deprive the system of the bimolecular collisions necessary for oligomerization (See Protocol A).

Q3: We are attempting to methylate piperidine using methyl iodide ( ) to avoid formaldehyde, but we are isolating a highly polar salt impurity. Is this a cyclization anomaly?

The Causality: No, this is not a structural cyclization side product; it is an over-alkylation byproduct known as N,N-dimethylpiperidinium (commonly referred to as the agrochemical mepiquat)[2]. Highly reactive alkyl halides lack the self-regulating mechanistic stops of reductive amination.

The Solution: Revert to reductive amination. The Eschweiler-Clarke mechanism inherently prevents quaternary ammonium salt formation because a tertiary amine cannot condense with formaldehyde to form a subsequent iminium ion[3]. Reductive amination acts as a self-validating, stoichiometric firewall against over-alkylation.

Q4: We are reducing 5-(methylamino)pentanenitrile via catalytic hydrogenation to yield a linear amine, but our primary isolated product is N-methylpiperidinium chloride. Why is N-methylpiperidine acting as a cyclization side product here?

The Causality: During the hydrogenation of the nitrile over a Pd/C catalyst, the nitrile is first reduced to a transient, highly electrophilic imine intermediate. Before this imine can be fully reduced to a primary amine, the pendant secondary methylamino group at the 5-position loops back and attacks the activated carbon, forming a new C-N bond. Subsequent loss of ammonia (deamination) leaves you with the fully cyclized piperidine ring[4].

The Solution: To circumvent this product-destroying cyclization, you must mask the secondary amine's nucleophilicity. Alkylate the amine with a benzyl protecting group prior to the nitrile reduction. The steric bulk and electronic stabilization prevent the cyclization attack, allowing the nitrile to fully reduce. The benzyl group can then be cleaved via extended hydrogenation[4].

Part II: Synthesis Pathways and Side Product Logic

DecisionTree Start Target: N-Methylpiperidine Synthesis Strategy Q1 Identify Precursor Type Start->Q1 Cyclic Intact Piperidine Ring (Requires Methylation) Q1->Cyclic Acyclic 1,5-Bifunctional Alkane (Requires Cyclization) Q1->Acyclic Risk1 Risk: Quaternization (Mepiquat Impurity) Cyclic->Risk1 Direct Alkyl Halides Risk2 Risk: Oligomerization (Intermolecular Alkylation) Acyclic->Risk2 High Concentrations Sol1 Action: Eschweiler-Clarke or STAB Reduction Risk1->Sol1 Sol2 Action: High Dilution & Syringe Pump Risk2->Sol2

Logic matrix for preventing dominant side products during N-methylpiperidine synthesis.

Mechanism A Piperidine Derivative + Aqueous Formaldehyde B Iminium Ion Intermediate [Highly Electrophilic] A->B Condensation (-H2O) C Desired Pathway: Fast Hydride Transfer -> N-Methylpiperidine B->C Rapid Reduction (Formic Acid / STAB) D Side Reaction: Intramolecular Attack (Clarke-Eschweiler Cyclization) B->D Nucleophilic Trap (Pendant Alkene/Arene)

Mechanistic divergence illustrating the origin of unexpected bicyclic side products.

Part III: Quantitative Impurity Data

The table below summarizes the quantitative risk distribution of side products across the three most common synthesis strategies for N-methylpiperidines.

Table 1: Byproduct Distribution Profiles in N-Methylpiperidine Synthesis

Synthesis MethodReagents / ConditionsPrimary Impurity / Side ProductQuaternary Salt Impurity (%)Unwanted Cyclization Risk
Direct Alkylation MeI,

, THF, 25 °C
N,N-Dimethylpiperidinium (Mepiquat)15 - 30%Low
Traditional Reductive Amination

,

,

, 100 °C
Bicyclic Piperidines (Clarke-Eschweiler)0%High (If pendant nucleophiles exist)
Mild Borohydride Reduction

,

, DCM, 0 °C
Borate complexes, unreacted starting material0%Low (Kinetically prevents side-attack)
Bifunctional Cyclization 1,5-Dibromopentane,

, Batch
Linear Amines / Oligomers< 5%High (Intermolecular dominates)

Part IV: Validated Standard Operating Protocols

Protocol A: High-Dilution Cyclization (Avoiding Oligomerization)

Use this protocol to synthesize the piperidine core from acyclic precursors while suppressing intermolecular polymerization.

  • Apparatus Setup: Assemble a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, a highly efficient magnetic stirrer, and a programmable syringe pump.

  • Solvent Preparation: Add 500 mL of anhydrous ethanol to the flask and raise the temperature to 60 °C under an inert nitrogen atmosphere.

  • Reagent Loading: In a 50 mL gas-tight syringe, dissolve 10.0 mmol of 1,5-dibromopentane and 30.0 mmol of methylamine (the excess functions as both the nucleophile and the acid scavenger) in 40 mL of anhydrous ethanol.

  • Controlled Addition: Set the syringe pump to deliver the reagent mixture directly into the vigorously stirring bulk solvent at a rate of 4 mL/hour . (Self-Validation: Maintaining this ultra-slow addition rate ensures the transient mono-alkylated intermediate undergoes intramolecular ring closure before encountering another reactant molecule).

  • Reaction Completion: Following the complete addition of the reagents (approx. 10 hours), maintain the reflux for an additional 4 hours. Monitor the reaction via LC-MS to verify the total disappearance of the linear mono-alkylated mass.

  • Workup: Concentrate the mixture under reduced pressure, basify with 1M NaOH (to neutralize the hydrobromide salts), and extract the free N-methylpiperidine with dichloromethane.

Protocol B: STAB Reductive Amination (Eschweiler-Clarke Alternative)

Use this protocol to cleanly N-methylate substituted piperidines while explicitly preventing the Clarke-Eschweiler cyclization side reaction.

  • Iminium Formation: In a flame-dried round bottom flask, dissolve 10.0 mmol of the target secondary piperidine derivative in 30 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of aqueous formaldehyde (37% w/w).

  • Equilibration: Stir the mixture at room temperature for 30 minutes. (Self-Validation: Pre-mixing the amine and aldehyde ensures complete conversion to the iminium ion before any reducing agent is introduced).

  • Thermal Control: Submerge the reaction flask in an ice-water bath, bringing the internal temperature to exactly 0 °C.

  • Reduction: Slowly, in small portions over 15 minutes, add 1.5 equivalents of solid Sodium Triacetoxyborohydride (STAB). (Self-Validation: STAB is exceptionally mild. At 0 °C, it rapidly reduces the electrophilic iminium ion but does not interact with unreacted aldehydes, entirely outcompeting the kinetics of any pendant intramolecular nucleophiles).

  • Monitoring: Stir for 2 hours at 0 °C. Track the formation of the tertiary amine via TLC. (Use a Ninhydrin stain: the starting secondary amine will stain vividly, while the tertiary N-methylpiperidine product will remain unstained).

  • Quench & Extraction: Quench the reaction safely by dropwise addition of saturated aqueous

    
     until gas evolution ceases. Separate the organic DCM layer, dry over anhydrous 
    
    
    
    , and concentrate to yield the pure, non-bicyclic N-methylpiperidine.

Part V: References

  • Review of Modern Eschweiler–Clarke Methylation Reaction PubMed Central (PMC) / National Institutes of Health URL:

  • N,N-Dimethylpiperidinium (Mepiquat) Part 1: Formation in model systems and relevance to roasted food products ResearchGate URL:

  • Eschweiler–Clarke reaction Wikipedia URL:

  • Improved Synthesis of N-Methylcadaverine MDPI URL:

Sources

Troubleshooting

Managing steric hindrance in reactions with piperidine-based compounds

Technical Support Center: Navigating Steric Hindrance in Piperidine-Based Synthetic Workflows Welcome to the Process Optimization and Troubleshooting Portal. Working with heavily substituted piperidines—such as 2,2,6,6-t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating Steric Hindrance in Piperidine-Based Synthetic Workflows

Welcome to the Process Optimization and Troubleshooting Portal. Working with heavily substituted piperidines—such as 2,2,6,6-tetramethylpiperidine (TMP) or 4,4-dimethylpiperidine—often introduces severe steric penalties that derail standard synthetic methodologies[1]. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical mechanistic constraints and practical benchtop solutions.

Below, you will find autonomous diagnostic trees, mechanistic FAQs, and self-validating experimental protocols to successfully navigate steric bulk in your discovery workflows.

Diagnostic Workflow

Pathway A Sterically Hindered Piperidine (e.g., 2,2,6,6-TMP) B Target: C-N Bond Formation A->B C Aliphatic Electrophile (Alkyl Halide) B->C sp3 Carbon D Aryl Electrophile (Aryl Halide) B->D sp2 Carbon E1 SN2 Disfavored / E2 Dominates (Due to Alpha-Substituents) C->E1 Direct Alkylation E2 Sluggish Reductive Elimination (Pd Catalyst Poisoning) D->E2 Standard Pd/L S1 Use Reductive Amination (Iminium Formation Bypass) E1->S1 Troubleshooting S2 Use Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos) E2->S2 Troubleshooting

Decision tree for C-N bond formation troubleshooting in sterically hindered piperidines.

Knowledge Base & Troubleshooting FAQs

FAQ 1: Why does N-alkylation of my bulky piperidine fail, yielding mostly alkene byproducts? Causality & Mechanism: When reacting sterically encumbered piperidines with aliphatic electrophiles containing


-hydrogens, standard SN2 trajectories are physically blocked. The bulky 

-substituents prevent the nitrogen lone pair from accessing the electrophilic carbon[1]. Consequently, the basicity of the amine outcompetes its nucleophilicity; the amine instead acts as a base, abstracting a proton and driving an E2 elimination pathway rather than substitution[2]. Solution: Bypass direct alkylation entirely by utilizing reductive amination. The transition state required to form an iminium ion is significantly less sterically demanding than an SN2 transition state.

FAQ 2: How do I achieve successful C-N cross-coupling with hindered piperidines? Causality & Mechanism: In palladium-catalyzed aminations, standard ligands (like BINAP or XPhos) fail with bulky piperidines because the sterically demanding amine struggles to coordinate to the Pd(II) intermediate. Furthermore, even if coordination occurs, sluggish reductive elimination leads to off-cycle catalyst death[3]. Solution: Switch to highly specialized biaryl dialkylphosphine ligands like BrettPhos or its tert-butyl derivative (tBuBrettPhos). These ligands possess a massive steric profile that forces the Pd center into a rigid, lower-coordinate state. This artificially induced steric crowding severely destabilizes the intermediate Pd(II)-amido complex, drastically accelerating the desired reductive elimination to form the C-N bond[3]. This principle is routinely utilized to attach hindered piperidines and piperazines in advanced PROTAC linkers[4].

Mechanism Pd Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd->OA Pd2 Pd(II)(Ar)(X)L Intermediate OA->Pd2 Amine Coordination of Hindered Amine Pd2->Amine Pd3 Pd(II)(Ar)(NR2)L Amido Complex Amine->Pd3 Base (-HX) RE Reductive Elimination Accelerated by Ligand Bulk Pd3->RE RE->Pd Catalyst Regeneration Prod Arylated Piperidine RE->Prod

Buchwald-Hartwig catalytic cycle highlighting accelerated reductive elimination via BrettPhos.

FAQ 3: Does steric hindrance impact non-synthetic parameters, like drug formulation or safety screening? Causality & Mechanism: Absolutely. In formulation, bulky groups block intermolecular hydrogen bonding networks with water, heavily restricting the formation of stable crystalline hydrates compared to unhindered piperidine. In safety chemistry, steric bulk provides a vital advantage: it chemically inhibits undesirable N-nitrosation. The


-substituents physically block the approach of nitrosating agents (e.g., N2O3), safely shutting down pathways that form highly carcinogenic N-nitrosamine impurities[5].

Quantitative Data Presentation

Table 1: Influence of Steric Bulk on Nitrosation Reactivity Data highlights how increasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-substitution exponentially protects against nitrosamine impurity formation[6].
Piperidine DerivativeRelative Reaction RateMechanistic Observation
Piperidine 100Unhindered access; forms N-nitrosamine rapidly.
2-Methylpiperidine 20Unilateral steric clash slows N2O3 approach.
2,6-Dimethylpiperidine 10Bilateral hindrance causes an order-of-magnitude drop.
2,2,6,6-Tetramethylpiperidine (TMP) 1Severe gem-dimethyl steric clash almost entirely arrests nitrosation.

Table 2: Buchwald-Hartwig Ligand Selection Matrix Ligand mapping based on the steric profile of the piperidine substrate[3][4].

Substrate Steric BulkRecommended LigandCausality for Selection
Unhindered (e.g., Piperidine)XPhos / BINAPHigh general reactivity; accommodates broad substrate scopes efficiently.
Moderate (e.g., 2-Methylpiperidine)RuPhosFacilitates difficult oxidative additions while accommodating moderate steric bulk.
High (e.g., 2,2,6,6-TMP)BrettPhos / tBuBrettPhosDeep, highly crowded catalytic pocket explicitly enforces rapid reductive elimination over off-cycle decomposition.

Validated Experimental Protocols

Protocol A: Overcoming N-Alkylation Hindrance via Reductive Amination

Self-Validating Methodology for coupling hindered piperidines with aliphatic aldehydes.

  • Reagent Mixing: In a flame-dried round-bottom flask, dissolve the hindered piperidine (1.0 eq) and target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acidic Catalysis: Add glacial acetic acid (1.5 eq) dropwise to catalyze iminium ion formation.

  • Validation Checkpoint (Iminium Formation): Do not add the reducing agent immediately. Stir for 2 hours at room temperature, then analyze a 10

    
    L aliquot via IR spectroscopy. The successful formation of the intermediate is validated by the disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of a distinct iminium band (~1660 cm⁻¹).
    
  • Reduction: Once validated, cool the reaction to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions. Causality note: STAB is utilized over NaBH4 because it is too mild to reduce the starting aldehyde, ensuring it only reacts with the pre-formed iminium ion.

  • Quench & Workup: Stir for 12 hours, quench carefully with saturated aqueous NaHCO3, extract with dichloromethane, and purify via flash chromatography.

Protocol B: BrettPhos-Enabled Buchwald-Hartwig Amination

Self-Validating Methodology for cross-coupling bulky piperidines to aryl halides.

  • Inert Preparation: In a glovebox, charge a dry Schlenk tube with the aryl halide (1.0 eq), Pd2(dba)3 (2 mol%), BrettPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq). Causality note: NaOtBu is required to adequately deprotonate the highly hindered, coordinated amine intermediate.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Degassing is non-negotiable, as oxygen irreversibly oxidizes the BrettPhos ligand.

  • Validation Checkpoint (Catalyst Activation): Add the hindered piperidine (1.2 eq). Seal the tube, remove from the glovebox, and heat to 100 °C. Within 5 minutes, observe the solution. A successful initiation is visually validated by a rapid color shift from pale yellow to a vibrant, deep burgundy (active Pd(0) species). If the solution turns opaque black, palladium precipitation has occurred due to oxygen ingress; the reaction must be discarded.

  • Completion Validation: After 8 hours, quench a micro-aliquot in methanol. Analyze via LC-MS to confirm the complete consumption of the aryl halide prior to standard aqueous workup.

References

1.[6] Steric Effects in the Nitrosation of Piperidines. Cancer Research - AACR Journals. URL: 2.[5] Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry. URL: 3. Influence of steric hindrance on the hydrates formation. The case of 2,2,6,6-tetramethylpiperidine. IUCr Journals. URL: 4.[3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL: 5.[1] CAS 38646-68-3: Piperidine, 4,4-dimethyl-, hydrochloride (1:1). CymitQuimica. URL: 6. Steric Effects in the Nitrosation of Piperidines1. AACR Journals. URL: 7.[2] Reaction of alkyl bromide in presence of piperidine. ECHEMI. URL: 8.[4] Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Methylpiperidine and 3-Methylpiperidine as Organocatalysts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organocatalysis, the selection of the appropriate amine catalyst is paramount to achieving desired reaction outcomes....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organocatalysis, the selection of the appropriate amine catalyst is paramount to achieving desired reaction outcomes. Piperidine and its derivatives have long been workhorses for a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. This guide provides an in-depth comparative analysis of two methylated piperidine derivatives: N-Methylpiperidine and 3-Methylpiperidine. While direct, head-to-head experimental comparisons in the literature are limited, this guide synthesizes available data, established structure-activity relationships, and mechanistic principles to offer a comprehensive evaluation of their potential as organocatalysts.

Fundamental Physicochemical Properties: Basicity and Steric Hindrance

The catalytic efficacy of an amine organocatalyst is fundamentally governed by a delicate interplay of its basicity and the steric environment around the nitrogen atom.

Basicity (pKa): The basicity of the amine, quantified by the pKa of its conjugate acid, dictates its ability to deprotonate a pro-nucleophile, a crucial step in many catalytic cycles. A higher pKa generally correlates with stronger basicity.

Steric Hindrance: The substitution pattern on the piperidine ring introduces steric bulk, which can influence the catalyst's approach to the substrates and the stability of transition states.

CompoundStructurepKa of Conjugate AcidKey Structural Features
N-Methylpiperidine ~10.08[1][2][3]Tertiary amine; methyl group directly on the nitrogen atom.
3-Methylpiperidine ~11.28 (calculated from pKb of 2.72)[4]Secondary amine; methyl group on the C3 position of the ring.

From the pKa values, it is evident that 3-Methylpiperidine is a significantly stronger base than N-Methylpiperidine . The electron-donating inductive effect of the methyl group on the piperidine ring in 3-Methylpiperidine increases the electron density on the nitrogen atom, enhancing its basicity compared to N-Methylpiperidine where the methyl group's effect is different due to its direct attachment to the nitrogen.

Comparative Catalytic Performance in the Knoevenagel Condensation

The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl compound, serves as an excellent model system for comparing the catalytic activities of N-Methylpiperidine and 3-Methylpiperidine.

CatalystReactionSubstratesConditionsYield (%)Reaction Time (h)
N-Methylpiperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, RefluxLower (inferred)Longer (inferred)
3-Methylpiperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~90% (estimated)[5]3 (estimated)[5]

Note: The performance data for 3-Methylpiperidine is an estimation based on known structure-activity relationships due to the lack of direct comparative experimental data in the literature[5]. The performance of N-Methylpiperidine is inferred to be lower based on mechanistic principles.

Analysis of Catalytic Performance:

  • 3-Methylpiperidine: As a secondary amine, 3-Methylpiperidine can participate in the Knoevenagel condensation through two catalytic pathways: as a Brønsted base to deprotonate the active methylene compound, and by forming a highly reactive iminium ion intermediate with the aldehyde. Its higher basicity facilitates the initial deprotonation step. However, the methyl group at the 3-position introduces steric hindrance, which can slightly impede the approach of the catalyst to the substrates compared to unsubstituted piperidine, potentially leading to slightly longer reaction times or lower yields under identical conditions[5].

  • N-Methylpiperidine: Being a tertiary amine, N-Methylpiperidine can only function as a Brønsted-Lowry base in this reaction. It cannot form an iminium ion intermediate, which is a key pathway for the activation of the carbonyl compound in reactions catalyzed by primary and secondary amines. Furthermore, the methyl group directly attached to the nitrogen atom creates significant steric congestion around the basic site, which can hinder its ability to effectively deprotonate the active methylene compound. This combination of a less effective catalytic pathway and increased steric hindrance leads to the general observation that N-Methylpiperidine is a less efficient catalyst for condensation reactions compared to secondary amines like piperidine and, by extension, 3-Methylpiperidine.

Mechanistic Insights

The differing catalytic activities of N-Methylpiperidine and 3-Methylpiperidine can be rationalized by examining the mechanisms of the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_3MP 3-Methylpiperidine (Secondary Amine) cluster_NMP N-Methylpiperidine (Tertiary Amine) 3MP_start 3-Methylpiperidine Iminium_Ion Iminium Ion 3MP_start->Iminium_Ion Reacts with Aldehyde Enolate_3MP Enolate 3MP_start->Enolate_3MP Deprotonates Aldehyde_3MP Aldehyde Aldehyde_3MP->Iminium_Ion Active_Methylene_3MP Active Methylene Active_Methylene_3MP->Enolate_3MP Intermediate_3MP Adduct Iminium_Ion->Intermediate_3MP Nucleophilic Attack Enolate_3MP->Intermediate_3MP Product_3MP α,β-Unsaturated Product Intermediate_3MP->Product_3MP Elimination NMP_start N-Methylpiperidine Enolate_NMP Enolate NMP_start->Enolate_NMP Deprotonates Aldehyde_NMP Aldehyde Intermediate_NMP Adduct Aldehyde_NMP->Intermediate_NMP Nucleophilic Attack Active_Methylene_NMP Active Methylene Active_Methylene_NMP->Enolate_NMP Enolate_NMP->Intermediate_NMP Product_NMP α,β-Unsaturated Product Intermediate_NMP->Product_NMP Elimination

Caption: Catalytic cycles for the Knoevenagel condensation.

As illustrated, 3-Methylpiperidine can activate the aldehyde via iminium ion formation, a pathway unavailable to the tertiary amine N-Methylpiperidine.

Aza-Michael Addition Mechanism

In the aza-Michael addition, the amine can act as both a nucleophile and a base.

Michael_Addition_Mechanism Catalyst Amine Catalyst (NMP or 3-MP) Enolate_Intermediate Enolate Intermediate Catalyst->Enolate_Intermediate Nucleophilic Attack Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source (e.g., protonated catalyst) Proton_Source->Michael_Adduct Comparative_Workflow Start Define Reaction and Substrates Setup_NMP Reaction with N-Methylpiperidine Start->Setup_NMP Setup_3MP Reaction with 3-Methylpiperidine Start->Setup_3MP Monitoring Monitor Reactions (TLC, GC, etc.) Setup_NMP->Monitoring Setup_3MP->Monitoring Workup Identical Workup and Purification Monitoring->Workup Analysis Analyze Products (Yield, Purity, etc.) Workup->Analysis Conclusion Draw Conclusions on Catalytic Efficacy Analysis->Conclusion

Sources

Comparative

Quantitative structure-activity relationship (QSAR) studies of piperidine derivatives

Evaluating Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidine Derivatives: A Comparative Application Guide As drug development pushes toward faster, computationally driven candidate generati...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidine Derivatives: A Comparative Application Guide

As drug development pushes toward faster, computationally driven candidate generation, optimizing the structure-activity relationship of "privileged scaffolds" is critical. The piperidine ring—a six-membered nitrogen-containing heterocycle—is one of the most ubiquitous motifs in FDA-approved therapeutics[1]. Its high conformational flexibility, combined with its ability to act as a potent hydrogen-bond acceptor and donor (depending on substitution), makes it uniquely suited for interacting with complex receptor pockets[1].

However, predicting the efficacy and toxicity of piperidine derivatives remains challenging due to non-linear steric boundaries and complex electronic interactions. This guide provides a comparative analysis of leading Quantitative Structure-Activity Relationship (QSAR) modeling algorithms, using established experimental datasets for CCR5 antagonists (anti-HIV)[2][3] and cardiotoxicity[4][5] to evaluate their predictive power.

The Piperidine Scaffold and Receptor Antagonism

The causality behind piperidine’s success often lies in its basic nitrogen atom (pKa ~11), which remains protonated at physiological pH, allowing it to form crucial salt bridges with acidic residues inside receptor binding sites. In the context of HIV treatment, piperidine derivatives function as potent allosteric inhibitors of the CCR5 coreceptor[6].

By binding to a hydrophobic pocket formed by the transmembrane helices of CCR5, piperidines lock the receptor into an inactive conformation, structurally preventing the HIV-1 gp120 protein from binding and initiating viral entry.

Piperidine_CCR5 A HIV-1 gp120 B CCR5 Coreceptor A->B Attempts Binding D Allosteric Conformational Shift B->D Induces C Piperidine Antagonist C->B Binds Hydrophobic Pocket D->A Prevents Interaction E Viral Entry Blocked D->E Results In

Mechanistic pathway of CCR5 conformational blockade by piperidine-based antagonists.

Comparative Analysis of QSAR Modeling Approaches

When modeling a diverse array of piperidine derivatives, algorithm selection directly dictates the model's reliability outside the training set. We will evaluate linear versus non-linear algorithms using a well-curated dataset of 119 piperidine-based CCR5 antagonists[2][7].

Classical Linear vs. Machine Learning Models

In highly substituted piperidine datasets, classical statistical methods often struggle with collinearity among structural, spatial, and topological descriptors[6].

  • FA-MLR (Factor Analysis - Multiple Linear Regression): While FA-MLR can effectively map internal variance, it consistently demonstrates poor external validation when applied to novel piperidines. This occurs because linear combinations fail to account for the spatial "clashes" a flexible piperidine ring might encounter.

  • PLS (Partial Least Squares): PLS aggressively reduces descriptor dimensionality while maximizing correlation to the activity variable (pIC50). For piperidine derivatives, PLS outperforms FA-MLR by extracting latent variables that better represent the combined steric-electronic profile[6][7].

  • ANN (Artificial Neural Networks): ANNs handle the non-linear relationship between piperidine's flexibility and target affinity. According to external validation data, feed-forward backpropagation ANN yields superior predictive capacity for test sets[7].

Quantitative Comparison: Piperidine CCR5 Antagonists

Data synthesized from the external validation of n=119 piperidine derivatives[6][7].

Modeling MethodologyDescriptor Classes UtilizedInternal Validation (Q²)External Validation (R²_pred)Assessment / Causality
Stepwise MLR Structural, Topological0.530< 0.500Fails to manage high multicollinearity among spatial descriptors.
FA-MLR Topological, Structural0.514< 0.500Prone to overfitting; extracts variance but loses biological correlation.
PLS Spatial, Electronic, Topological0.5710.580 Optimal Linear Method. Handles collinear descriptor matrices efficiently.
3D-QSAR (GFA) Molecular Shape, ElectronicN/A< 0.550Did not outperform 2D PLS due to the high conformational flexibility of piperidine, which complicates rigid 3D lattice alignment.
ANN (Non-linear) Topological, Electronic> 0.600> 0.600 Superior Predictive Method. Effectively models non-linear steric boundaries.

Advanced Predictive Metrics: The Cardiotoxicity Case Study

Cardiotoxicity (specifically hERG channel inhibition) is a limiting factor in the development of basic amines like piperidine[8]. Recent advancements in Monte Carlo-based QSAR models focus on optimizing the target functions used during training.

A 2023 study[4][5] compared two model-building criteria for piperidine derivatives: the Index of Ideality of Correlation (IIC / TF1) and the newer Correlation Intensity Index (CII / TF2) . The CII calculates the difference in correlation coefficients strictly by identifying molecules that negatively impact the model, ignoring those that artificially inflate internal correlations[5].

Quantitative Comparison: Cardiotoxicity Modeling

Comparison of statistical quality across three random data splits[5].

Target FunctionMechanism of ActionTest Set 1 (R²)Test Set 2 (R²)Test Set 3 (R²)Stability / Predictive Power
TF1 (IIC) Standard cross-validation averaging.0.9410.7850.812High variance; prone to structural bias in specific splits.
TF2 (CII) Penalizes compounds that degrade global correlation.0.912 0.908 0.942 Highly Stable. Consistent performance independent of dataset splitting.

Self-Validating Experimental Protocol for QSAR Development

To ensure scientific integrity and eliminate "chance correlation" (where an algorithm memorizes noise rather than actual chemistry), drug development professionals must adopt a self-validating workflow. The following step-by-step protocol is engineered specifically for conformationally flexible scaffolds like piperidine[3][6].

Step-by-Step Methodology
  • Dataset Curation & Normalization: Extract biological activity data (e.g., IC50 or Ki). Convert all values to a uniform logarithmic scale (pIC50 = -log[IC50]) to normalize variance. Exclude any molecules lacking exact numerical data to prevent statistical skew[2].

  • Descriptor Generation: Use chemometric software (e.g., Dragon or PaDEL) to calculate 1D, 2D (topological), and 3D descriptors. Causality note: Ensure 2D topological descriptors are heavily weighted, as they are independent of the piperidine ring's 3D conformational state and provide more robust baseline data than rigid 3D models[9].

  • Rational Splitting (K-Means Clustering): Do not split training and test sets randomly. Apply K-means clustering on the descriptor matrix to divide the dataset (75% training / 25% test)[2][6]. This ensures the test set spans the exact same chemical applicability domain as the training set, preventing model extrapolation errors.

  • Algorithm Training: For linear interpretations, deploy PLS. For maximum predictive output, deploy a feed-forward backpropagation ANN.

  • Rigorous Validation:

    • Internal: Perform Leave-One-Out (LOO) cross-validation to generate Q². A Q² > 0.5 indicates a stable internal model.

    • External: Predict the pIC50 of the 25% test set to generate R²_pred.

    • Y-Scrambling: Randomize the pIC50 values of the dataset and run the model again 100 times. If the scrambled models yield high R² values, the original model is discarded due to chance correlation.

QSAR_Protocol Step1 1. Dataset Curation & Normalization Compile Piperidine Derivatives (pIC50) Step2 2. Descriptor Calculation Prioritize 2D Topological & Electronic Step1->Step2 Step3 3. Rational Splitting (Applicability Domain) K-means Clustering (75% Train, 25% Test) Step2->Step3 Step4 4. Modeling Methodologies PLS (Linear) vs. ANN (Non-Linear) Step3->Step4 Step5 5. Internal & External Validation Q² > 0.5, R²_pred > 0.6, Y-Scrambling Step4->Step5 Step5->Step4 Hyperparameter Tuning Iteration

Self-validating workflow for the computational design of piperidine derivatives.

Conclusion & Strategic Recommendations

When executing QSAR studies on piperidine derivatives, application scientists must account for the high conformational flexibility and the specific spatial orientations dictated by this "privileged" scaffold.

  • For pure exploratory design where mechanistic interpretation is needed, PLS remains the optimal choice. It handles descriptor collinearity while allowing chemists to identify exactly which functional groups drive activity.

  • For advanced predictive accuracy , particularly for cardiotoxicity or receptor antagonism, non-linear algorithms like ANN combined with optimized target functions (Correlation Intensity Index / CII ) should be prioritized, as they capably navigate the non-linear steric boundaries that linear methods fail to map.

References

Sources

Validation

In silico ADMET analysis for novel piperidine-based compounds

The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, appearing in a vast majority of FDA-approved drugs. From a physicochemical standpoint, its basic nitrogen atom often gets protonated at phy...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, appearing in a vast majority of FDA-approved drugs. From a physicochemical standpoint, its basic nitrogen atom often gets protonated at physiological pH (7.4), which favorably increases aqueous solubility and facilitates electrostatic interactions with target proteins such as GPCRs and kinases[1].

However, this exact structural feature is the primary driver of critical downstream liabilities: the protonated amine frequently induces hERG channel blockade, promotes lysosomotropism (leading to a highly prolonged volume of distribution), and acts as a potent inhibitor of the CYP2D6 enzyme, which preferentially metabolizes basic, lipophilic molecules[2].

To navigate these structural trade-offs without exhausting laboratory resources, drug development professionals increasingly rely on in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses. This guide provides a critical evaluation of the leading in silico ADMET alternatives and establishes a self-validating computational protocol specifically tailored for optimizing novel piperidine-based compounds[1][3].

Architectural Comparison of In Silico Platforms

When triaging piperidine derivatives, the predictive tool must be able to contextualize the local electronic environment of the basic nitrogen. Below is an objective comparison of three leading platforms: ADMETlab 2.0 , pkCSM , and SwissADME .

ADMETlab 2.0

ADMETlab 2.0 represents a significant leap forward, utilizing a Multi-task Graph Attention (MGA) framework. Because piperidines often exhibit polypharmacology (promiscuity), the MGA architecture excels by capturing local substructure environments—such as the steric hindrance surrounding the nitrogen—better than traditional 1D descriptors[4]. It calculates 88 ADMET-related parameters and achieves an Area Under the Curve (AUC) of 0.85 or higher for most classification models, making it the premier choice for comprehensive toxicity and clearance evaluation[4][5].

pkCSM

pkCSM employs a different mathematical approach based on graph-based signatures to predict pharmacokinetic properties. It demonstrates exceptional accuracy in predicting clearance rates (often matching experimental data closely, except for extreme outliers >100 L/h)[6]. However, recent comparative studies indicate that pkCSM may struggle slightly with complex, multi-enzyme CYP profiles compared to dedicated models[2].

SwissADME

SwissADME is universally favored for early-stage physicochemical triage. Its BOILED-Egg model provides rapid, intuitive, and binary predictions for Blood-Brain Barrier (BBB) permeation and Human Intestinal Absorption (HIA)[7]. While highly accurate for Lipinski and Veber rule evaluations, it lacks the deep pharmacokinetic and toxicological granularity (e.g., specific CYP isoform inhibition rates) offered by ADMETlab 2.0[5][6].

Table 1: Feature and Performance Comparison of ADMET Platforms

PlatformCore AlgorithmEndpoints EvaluatedPiperidine-Specific StrengthsLimitations
ADMETlab 2.0 [4]Multi-task Graph Attention (MGA)~88Superior hERG & Tox21 profiling; high ACC (>0.8) for CYP inhibition.Overpredicts substrate status in rare multi-enzyme cases.
pkCSM [6]Graph-based Signatures~30Exceptional accuracy for hepatic clearance and AMES toxicity.Lacks comprehensive toxicophore rule alerts.
SwissADME [7]Multiple Linear Regression / BOILED-Egg~20Instant BBB/HIA triage; multiple LogP/LogS consensus models.Binary outputs for absorption; limited late-stage PK data.

A Self-Validating Protocol for Piperidine ADMET Prediction

To establish trustworthiness, computational predictions cannot exist in a vacuum. A single tool's prediction may yield a false positive due to dataset bias. Therefore, a self-validating system leverages orthogonal consensus scoring to ensure scientific integrity.

Step-by-Step Methodology

Step 1: Ligand Preparation and State Definition Causality: Piperidines exist in equilibrium between neutral and protonated states. In silico engines process SMILES strings natively, but standard SMILES do not account for physiological pH. Action: Use tools like OpenBabel or LigPrep to generate the dominant tautomer and protonation state at pH 7.4. Convert the refined structure back into canonical SMILES.

Step 2: Primary Physicochemical Triage (SwissADME) Causality: Heavy, excessively lipophilic piperidines will fail in vivo regardless of their receptor affinity. Action: Input the SMILES into SwissADME. Ensure the compound strictly adheres to Veber's rules (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų) to guarantee oral bioavailability. Isolate compounds falling within the "yolk" of the BOILED-Egg model if CNS penetration is required[8].

Step 3: Deep Pharmacokinetic & Toxicity Profiling (ADMETlab 2.0) Causality: The basic amine may get trapped in the hERG channel pore, causing fatal arrhythmias. Action: Run the batch screening module on ADMETlab 2.0. Flag any compound with a hERG inhibition probability > 0.5. Assess the CYP2D6 and CYP3A4 substrate/inhibitor statuses.

Step 4: Orthogonal Validation and Iterative Optimization (pkCSM / PhaKinPro) Causality: Confirmation of clearance and CYP status dictates dosing regimens. Action: Cross-reference flagged compounds using pkCSM for total clearance rates[6]. If both platforms agree on high CYP2D6 inhibition liability, initiate structural optimization—e.g., lower the pKa of the piperidine by introducing adjacent electron-withdrawing groups (fluorination) or bulkier N-alkyl substituents.

G N1 Step 1: Ligand Preparation (SMILES & pH 7.4 State) N2 Step 2: Physicochemical Triage (SwissADME / BOILED-Egg) N1->N2 Valid Canonical SMILES N3 Step 3: Deep PK & Tox Profiling (ADMETlab 2.0) N2->N3 Passed Veber/Lipinski Rules N4 Step 4: Orthogonal Validation (pkCSM / PhaKinPro) N3->N4 hERG & CYP Liabilities Detected N5 Consensus Scoring & Liability Identification N4->N5 Compare Clearance Rates N6 Lead Optimization (e.g., Modify pKa via N-alkylation) N5->N6 Agreement on Toxicity Alert N6->N1 Iterative Re-evaluation

Figure 1: Self-validating in silico ADMET workflow for optimizing piperidine derivatives.

Quantitative Case Study: M1BZP Profiling

To demonstrate the necessity of a multi-platform consensus, we evaluate the in silico profile of a synthesized piperidine derivative: 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) , an investigated scaffold against viral proteases[3][9].

M1BZP features a highly lipophilic mesitylene ring and a basic piperidine core. According to experimental benchmarks in literature, highly substituted piperidines of this class exhibit strong membrane permeability but pose localized toxicity risks[9].

Table 2: Predictive ADMET Profiling of M1BZP across Computational Platforms

ParameterADMETlab 2.0 ProbabilitypkCSM OutputSwissADME OutputConsensus Resolution
Intestinal Absorption High (0.15 - Scale 0 to 0.3)High (92.5%)HighConfirmed High Absorption [6]
BBB Permeation High (0.89 probability)LogBB > 0.3(+) BOILED-Egg YolkConfirmed CNS Active [8]
hERG II Inhibition Yes (0.78 probability)BorderlineN/AHigh Risk (Requires pKa tuning)[9]
CYP2D6 Inhibition Yes (0.82 probability)YesYesConfirmed CYP Liability
AMES Toxicity NegativeNegativeN/ALess Toxic [9]

Note: ADMETlab 2.0 scores absorption optimally closer to 0, whereas pkCSM uses percentages. The consensus proves that while M1BZP has an excellent baseline absorption profile, its CYP2D6 and hERG II interactions—driven by the basic amine interacting with aromatic target residues—necessitate structural modification prior to in vivo testing.

Conclusion

Relying on a single computational tool when designing novel piperidine therapeutics introduces a critical blind spot due to the nuanced basicity and promiscuous target binding of the heterocycle. By bridging SwissADME for rapid physicochemical triage, ADMETlab 2.0 for highly accurate MGA-driven toxicity predictions, and pkCSM for baseline clearance validation, researchers can build a self-validating protocol. This multi-tiered strategy effectively filters out liabilities like hERG blockade and metabolic trapping, dramatically reducing downstream attrition rates.

References

  • BenchChem. "In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide". Source: Benchchem.
  • Asha, R. N., et al. "Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2". Source: Bioorganic Chemistry (NIH/PubMed).
  • Xiong, G., et al. "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties". Source: Nucleic Acids Research (Oxford Academic).
  • Falcón-Cano, G., et al. "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments". Source: Molecules (NIH/PMC).
  • M. D., et al. "In Silico Pharmacological Prediction of Capitavine, Buchenavianine and Related Flavonoid Alkaloids". Source: Molecules (MDPI).
  • Z. E., et al. "Machine Learning Models and a Web Portal for Predicting Cytochrome P450 Activity". Source: ChemRxiv.

Sources

Comparative

LC-MS/MS methods for the determination of piperazine and piperidine residues

An in-depth technical analysis for drug development professionals and analytical scientists requires moving beyond surface-level protocol descriptions. To ensure pharmaceutical safety—particularly concerning genotoxic ni...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals and analytical scientists requires moving beyond surface-level protocol descriptions. To ensure pharmaceutical safety—particularly concerning genotoxic nitrosamines derived from nitrogen-containing heterocycles—analytical methodologies must be both robust and mechanistically sound.

This guide objectively compares the traditional chemical derivatization approach against the modern standard of Direct Injection Mixed-Mode LC-MS/MS for quantifying piperazine and piperidine residues.

Mechanistic Overview: The Analytical Challenge

Piperazine and piperidine are saturated nitrogen-containing heterocycles frequently utilized as starting materials or synthetic intermediates in pharmaceuticals (e.g., rifampicin, rimonabant). Regulatory scrutiny surrounding these compounds is intense, as they are notorious precursors to highly genotoxic nitrosamines, such as 1-methyl-4-nitrosopiperazine (MNP)[1].

The Causality of Poor Retention: Due to their high basicity (pKa > 9) and extreme hydrophilicity, these secondary amines are fully protonated under standard acidic mobile-phase conditions. On a conventional C18 reversed-phase (RP) column, this causes two critical failures:

  • Void Volume Elution: The highly polar, charged species exhibit virtually no retention, eluting in the void volume where matrix suppression is most severe.

  • Peak Tailing: Unendcapped residual silanols on the silica matrix act as weak cation exchangers, resulting in severe secondary electrostatic interactions with the protonated amines, causing extreme peak broadening.

To bypass these limitations, scientists have historically relied on chemical derivatization. However, modern analytical column chemistries now allow for direct analysis.

Workflow Visualization: Derivatization vs. Direct Injection

Workflow A Piperazine & Piperidine Residue Analysis B1 Alternative: Chemical Derivatization (e.g., Dansyl Chloride) A->B1 B2 Product Focus: Direct Injection (Mixed-Mode / HILIC) A->B2 C1 Extraction & Chemical Tagging B1->C1 C2 Extraction + Neutralization B2->C2 D1 RP-LC Retention (Increased Hydrophobicity) C1->D1 D2 Ion-Exchange/HILIC Retention (No Labeling Required) C2->D2 E Quantification via ESI-LC-MS/MS D1->E D2->E

Workflow comparison of derivatization versus direct injection for piperazine/piperidine.

Detailed Experimental Methodologies

Every robust protocol must operate as a self-validating system . Both methodologies below employ isotopically labeled internal standards (e.g., MNP-d4 or Piperidine-d10) prior to extraction. This internal correction mechanism actively validates the method against unpredictable matrix effects and variable extraction recoveries.

Method A: Pre-Column Derivatization LC-MS/MS (The Alternative)

Derivatization utilizing reagents like dansyl chloride (DNS-Cl) increases the molecular weight and hydrophobicity of piperidine/piperazine, forcing them to retain on standard C18 columns and enhancing their ESI ionization efficiency[2].

Step-by-Step Protocol:

  • Sample Preparation: Homogenize 1.0 g of the sample (e.g., pharmaceutical API or tissue) in 5 mL of an extraction solvent (e.g., 2% trichloroacetic acid/acetonitrile) using Accelerated Solvent Extraction (ASE) at 80°C and 1500 psi[3].

  • Derivatization: Transfer 1 mL of the supernatant to a vial. Add 100 µL of a buffering agent (e.g., 0.1 M sodium carbonate, pH 9.5) to ensure the amines are in their free-base form, followed by 100 µL of DNS-Cl solution (5 mg/mL in acetone).

  • Incubation: Incubate the mixture at 45°C for 30 minutes in the dark. Causality: Heat and an alkaline environment are strictly required to drive the nucleophilic substitution reaction to completion.

  • Quenching & Cleanup: Quench the reaction with 50 µL of methylamine. Pass the mixture through a pre-conditioned Strong Cation-Exchange (SCX) Solid Phase Extraction (SPE) cartridge to remove unreacted hydrophobic tags.

  • LC-MS/MS Analysis: Inject 5 µL onto an Acquity UPLC C18 column. Use an acidic gradient (Water/Acetonitrile with 0.1% formic acid). Elution occurs via standard hydrophobic interactions.

Method B: Direct Injection Mixed-Mode LC-MS/MS (Product Focus)

Direct injection eliminates the derivatization bottleneck. By utilizing mixed-mode chromatography (incorporating both alkyl chains for reversed-phase and embedded anionic groups for cation-exchange), nitrogen-containing heterocycles with pKa > 5 achieve robust retention through dual-mechanism interactions[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the drug product or matrix in an appropriate solvent (e.g., methanol). Spike with a stable isotope-labeled internal standard (IS) to a final concentration of 20 ng/mL[1].

  • Neutralization Extraction: Add a highly buffered neutralization solution (e.g., ammonium acetate, pH 7.0). Causality: Because matrix effects in complex APIs (like multi-component rifampicin formulations) drastically suppress ion signals, neutralizing the extraction prevents ionization of highly acidic interfering matrix components, locking them in the aqueous layer during phase separation[1].

  • Filtration/SPE: Centrifuge at 12,000× g for 10 min. Filter the supernatant through a 0.22-µm PTFE syringe filter. For highly complex matrices, an additional C18 SPE pass is recommended to remove lipid content.

  • LC-MS/MS Analysis:

    • Column: Mixed-mode column (e.g., Primesep 200 or equivalent).

    • Mobile Phase: Isocratic or shallow gradient using Water + 0.1% Formic Acid (A) and Acetonitrile (B)[4].

    • MS Parameters (MRM Mode): Piperidine transition m/z 86.1 → 70.1 (Collision Energy: 15 eV)[5].

Data Presentation & Performance Comparison

The following table synthesizes the empirical validation data from state-of-the-art literature, comparing the analytical capabilities of the two methodologies.

Performance MetricMethod A: Derivatization (Alternative)Method B: Direct Mixed-Mode (Product Focus)
Analyte Analyzed Piperidine / Piperazine[2][3]Piperidine / MNP (Piperazine derivative)[1][5]
Sample Matrix API (Rimonabant) / Animal TissueComplex Multi-component API / Biological Plasma
Linearity Range 1.0 – 200 µg/kg (Tissue)0.03 – 400 ng/mL (Plasma/API)
Lower Limit of Quantitation (LLOQ) 1.0 – 1.85 µg/kg (ppb)0.03 ng/mL (for Piperidine)[5]; 0.15 ppm (for MNP)[1]
Extraction Recovery 82.2% – 95.5%85.0% – 115.0%
Precision (RSD / CV%) 1.56% – 4.55%< 15% (Intra-day & Inter-day)
Throughput & Processing Time Low (Requires 30+ min reaction incubation + SPE cleanup)High (Directly viable post-neutralization/centrifugation)
Susceptibility to Matrix Effects Moderate (Reagent artifacts can cause MS ion suppression)Low (When internal standard and correct pH buffers are utilized)

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies MDPI URL:[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography ResearchGate URL:[Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Alternative Therapies In Health And Medicine URL:[Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE ScienceAsia URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.